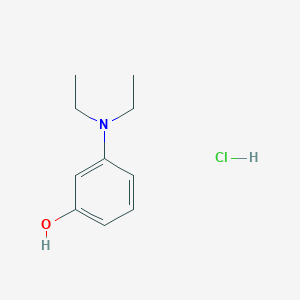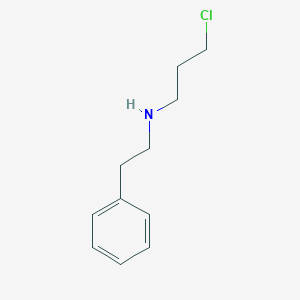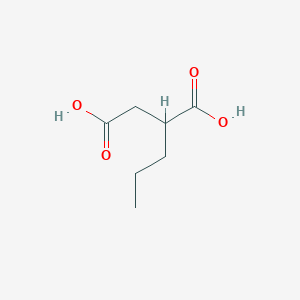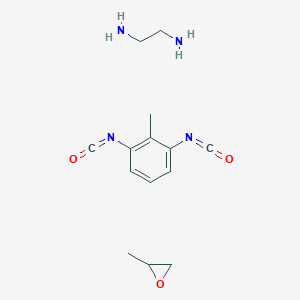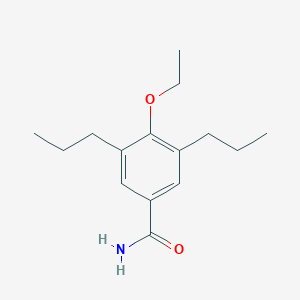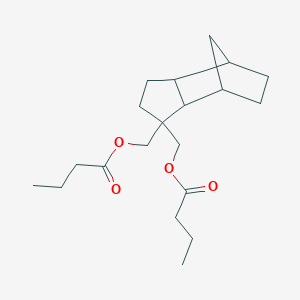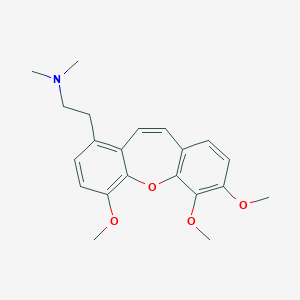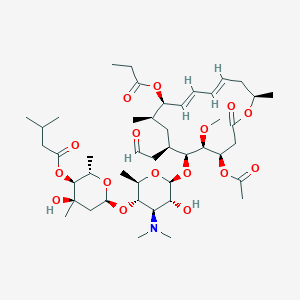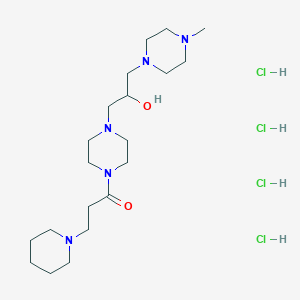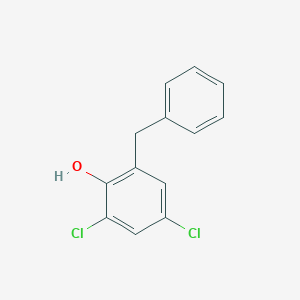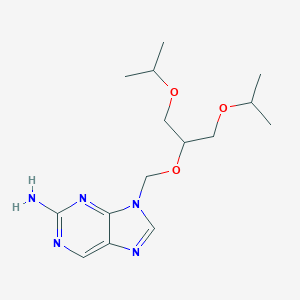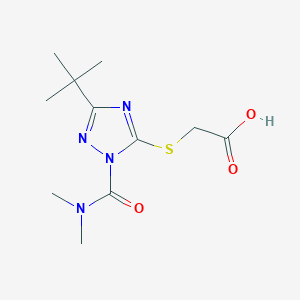![molecular formula C10H17NO B034189 Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) CAS No. 109358-28-3](/img/structure/B34189.png)
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI), also known as 4,5,6,7-tetrahydro-1-isopropyl-1H-pyridin-2-one, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of Ethanone is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer growth. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators, and to inhibit the activity of certain proteins involved in cancer cell growth.
Effets Biochimiques Et Physiologiques
Ethanone has been shown to have anti-inflammatory and analgesic effects in animal models, reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting potential therapeutic applications in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethanone in lab experiments is its potential therapeutic applications in the treatment of various diseases. However, one limitation is that the mechanism of action is not fully understood, making it difficult to optimize dosing and treatment regimens.
Orientations Futures
There are several future directions for research on Ethanone. One direction is to further investigate its mechanism of action and identify potential targets for therapeutic intervention. Another direction is to optimize dosing and treatment regimens for its potential therapeutic applications in pain and inflammation and cancer treatment. Additionally, research could focus on developing analogs of Ethanone with improved pharmacological properties.
Applications De Recherche Scientifique
Ethanone has been studied for its potential therapeutic applications in the treatment of various diseases. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, Ethanone has been shown to inhibit the growth of cancer cells, making it a potential drug for cancer therapy.
Propriétés
Numéro CAS |
109358-28-3 |
|---|---|
Nom du produit |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]-(9CI) |
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
1-(1-propan-2-yl-3,4-dihydro-2H-pyridin-5-yl)ethanone |
InChI |
InChI=1S/C10H17NO/c1-8(2)11-6-4-5-10(7-11)9(3)12/h7-8H,4-6H2,1-3H3 |
Clé InChI |
HTQOIVSWBVYDEU-UHFFFAOYSA-N |
SMILES |
CC(C)N1CCCC(=C1)C(=O)C |
SMILES canonique |
CC(C)N1CCCC(=C1)C(=O)C |
Synonymes |
Ethanone, 1-[1,4,5,6-tetrahydro-1-(1-methylethyl)-3-pyridinyl]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

